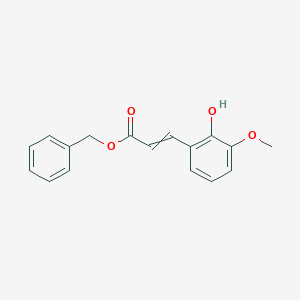![molecular formula C6H6 B14280513 Bicyclo[2.1.1]hex-2-yne CAS No. 162376-16-1](/img/structure/B14280513.png)
Bicyclo[2.1.1]hex-2-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.1.1]hex-2-yne is a unique and intriguing compound in the field of organic chemistry. It is a bicyclic hydrocarbon with a strained triple bond, which makes it highly reactive and of significant interest for various chemical reactions and applications. The structure of this compound consists of a six-membered ring with two bridgehead carbons, creating a rigid and constrained framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.1.1]hex-2-yne typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,5-dienes under photochemical conditions . This reaction forms the bicyclic structure with the desired triple bond. Another approach involves the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with alkenes . These methods often require specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound is less common due to its highly reactive nature and the complexity of its synthesis. advancements in photochemical and catalytic methods have made it possible to produce this compound on a larger scale for research and specialized applications .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hex-2-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different bicyclic structures.
Substitution: Substitution reactions can occur at the bridgehead carbons or the triple bond, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce alkenes or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse bicyclic derivatives .
Scientific Research Applications
Bicyclo[2.1.1]hex-2-yne has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bicyclo[2.1.1]hex-2-yne involves its highly strained triple bond, which makes it highly reactive. The compound can undergo various cycloaddition and substitution reactions, forming new bonds and structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Bicyclo[2.1.1]hex-2-yne can be compared with other similar compounds, such as:
Bicyclo[1.1.1]pentane: Another strained bicyclic hydrocarbon with a different ring size and reactivity.
Bicyclo[3.1.1]heptane: A larger bicyclic compound with different chemical properties and applications.
Bicyclo[2.2.0]hexene: A related compound with a different ring structure and reactivity.
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
162376-16-1 |
|---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
bicyclo[2.1.1]hex-2-yne |
InChI |
InChI=1S/C6H6/c1-2-6-3-5(1)4-6/h5-6H,3-4H2 |
InChI Key |
ICPYZAJIKKYJCC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C#C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


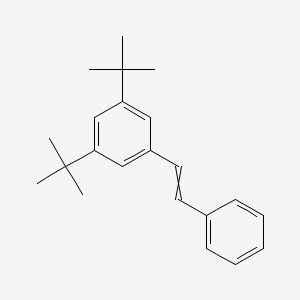
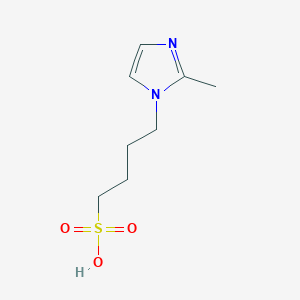
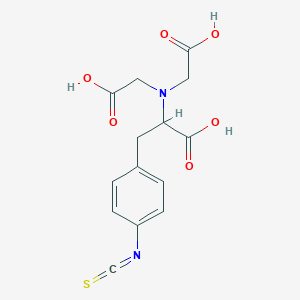
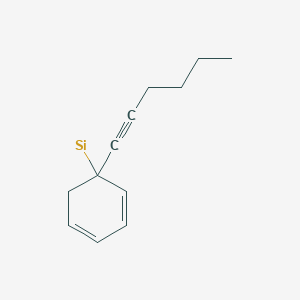

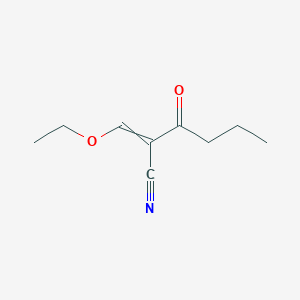
![3-[(2,6-Dimethylheptan-4-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14280469.png)
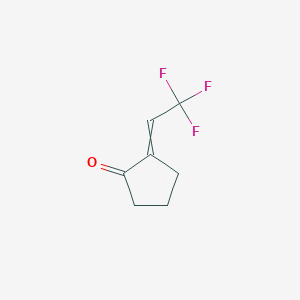
![(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
![2-[5-[5-(3,4-Dihexyl-5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-3,4-dihexyl-5-thiophen-2-ylthiophene](/img/structure/B14280485.png)
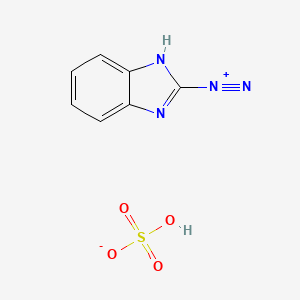
![3-[(Z)-2-hydroxybut-1-enyl]-1H-quinoxalin-2-one](/img/structure/B14280502.png)

